![molecular formula C19H24N2OS B4957687 1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine
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Overview
Description
1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PET or PETP, and its chemical structure consists of a piperazine ring with an ethylthiophene and phenylethyl group attached to it.
Mechanism of Action
PET acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual mechanism of action makes PET a potential candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
PET has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. PET has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. This may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of PET is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. One limitation of PET is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for PET research. One direction is to investigate its potential as a treatment for psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to explore its potential as a tool for studying the role of the serotonin 5-HT1A receptor in these disorders. Additionally, PET could be used in the development of new drugs that target the serotonin and dopamine systems.
Synthesis Methods
The synthesis of PET involves the reaction of 1-(2-phenylethyl)piperazine with 5-ethyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure PET.
Scientific Research Applications
PET has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. PET has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
properties
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-18-14-17(15-23-18)19(22)21-12-10-20(11-13-21)9-8-16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKIYXIVHGLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylthiophen-3-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone |
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